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Compound of Interest

Compound Name: DDP-38003 dihydrochloride

Cat. No.: B10800141 Get Quote

This guide provides a comprehensive comparison of DDP-38003 dihydrochloride with other

prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. The

information presented is intended for researchers, scientists, and drug development

professionals interested in the epigenetic modulation of gene expression. We will delve into

quantitative data, detailed experimental protocols for validating target engagement, and visual

representations of the underlying biological pathways and experimental workflows.

Overview of DDP-38003 Dihydrochloride
DDP-38003 is a novel, orally available small molecule inhibitor of KDM1A/LSD1 with a reported

IC50 of 84 nM.[1][2] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role

in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4

of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting

KDM1A, DDP-38003 and similar compounds can induce changes in gene expression, leading

to anti-tumor effects such as cell differentiation and reduced proliferation.[1][3]

Comparative Analysis of KDM1A/LSD1 Inhibitors
The potency of DDP-38003 is compared here with a range of other KDM1A/LSD1 inhibitors,

including both preclinical tool compounds and molecules that have entered clinical trials. The

following table summarizes their half-maximal inhibitory concentrations (IC50) as determined

by in vitro biochemical assays.
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Compound Type
KDM1A/LSD1 IC50
(nM)

Notes

DDP-38003 Investigational 84

Orally active inhibitor

with demonstrated in

vivo efficacy in

leukemia models.[1][2]

Iadademstat (ORY-

1001)
Clinical (Phase II) 18

A potent and selective

irreversible inhibitor.[4]

Bomedemstat (IMG-

7289)
Clinical (Phase II) -

Data from a

comprehensive

comparative study

was not available in

the provided results.

GSK2879552 Clinical (Terminated) <20

An irreversible

inhibitor that was

evaluated in small cell

lung cancer.

Pulrodemstat (CC-

90011)
Clinical (Phase I/II) -

A reversible, non-

competitive inhibitor.

Seclidemstat (SP-

2577)
Clinical (Phase I/II) 1300 (HTRF)

A reversible inhibitor

that disrupts the

LSD1-CoREST

complex.[5]

Tranylcypromine

(TCP)
Tool Compound / Drug 5600 (HTRF)

A non-selective,

irreversible MAO and

KDM1A/LSD1

inhibitor; often used

as a reference

compound.[5]

Phenelzine (PLZ) Tool Compound / Drug >100,000 (HTRF)

A non-selective MAO

inhibitor with weak

activity against

KDM1A/LSD1.[5]
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Pargyline (PRG) Tool Compound / Drug >100,000 (HTRF)

Another MAO inhibitor

with very weak activity

against KDM1A/LSD1.

[5]

Note: IC50 values can vary between different assay formats and conditions. The data for

clinical and tool compounds (excluding DDP-38003) are from a single comprehensive study

using a Homogeneous Time-Resolved Fluorescence (HTRF) assay for consistency.[5] The

IC50 for DDP-38003 is reported from its initial characterization studies.[1][2]

Signaling Pathway and Mechanism of Inhibition
KDM1A/LSD1 functions as a part of larger transcriptional co-repressor complexes. It removes

the methyl groups from H3K4me2, converting it to H3K4me0. This demethylation leads to a

more condensed chromatin state and transcriptional repression of target genes. Inhibitors like

DDP-38003 block the catalytic activity of KDM1A/LSD1, thereby preserving the H3K4me2

active mark and maintaining or increasing the expression of tumor suppressor and

differentiation-associated genes.
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Objective: Determine IC50

Objective: Confirm Binding in Cells

Objective: Confirm Functional Outcome

Step 1: Biochemical Potency
(In Vitro Inhibition Assay)

Step 2: Cellular Target Binding
(Cellular Thermal Shift Assay - CETSA)

 Proceed if potent 

Measure direct inhibition of
recombinant KDM1A/LSD1 enzyme.

Step 3: Cellular Functional Effect
(Western Blot for H3K4me2)

 Proceed if binding confirmed 

Assess if the compound binds to and
stabilizes KDM1A/LSD1 in an intact cellular environment.

Conclusion:
Validated Target Engagement

 Proceed if functional effect observed 

Measure the accumulation of the direct substrate
(H3K4me2) as a result of enzyme inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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